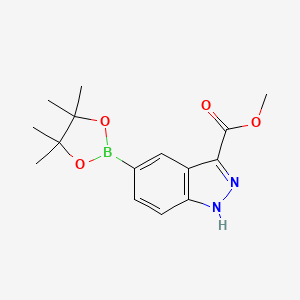

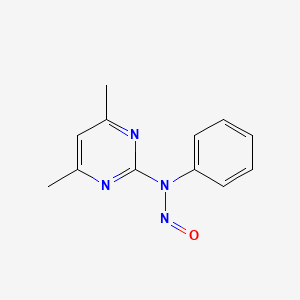

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative .

Synthesis Analysis

While the specific synthesis process for “methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate” is not available, similar compounds like N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structures obtained by X-ray single crystal diffraction are consistent with the molecular structures optimized by density functional theory (DFT) .Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 276.14 and a solid physical form .科学的研究の応用

Methyl 5-TMDI is used in a variety of scientific research applications, including organic synthesis, catalysis, and reagent-based experiments. It is used as a reagent in the synthesis of other compounds, as a catalyst in various reactions, and as a reagent in laboratory experiments. Additionally, it has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biological processes.

作用機序

Methyl 5-TMDI acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to catalyze a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Additionally, it can act as a nucleophile, meaning that it can donate electrons to other molecules. This enables it to participate in a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.

Biochemical and Physiological Effects

Methyl 5-TMDI has been studied for its potential biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that methyl 5-TMDI may have potential therapeutic applications in the treatment of inflammation and neurological disorders.

実験室実験の利点と制限

Methyl 5-TMDI has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable under a wide range of conditions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is important to note that methyl 5-TMDI is a potentially hazardous material, and it should be handled with care.

将来の方向性

Methyl 5-TMDI has a wide range of potential future applications in scientific research. For example, it could be used in the synthesis of new pharmaceuticals, in the production of polymers, and in the study of biological processes. Additionally, it could be used in the development of new catalysts and reagents for use in laboratory experiments. Finally, it could be used to investigate the biochemical and physiological effects of other compounds, and to develop new therapeutic agents for the treatment of inflammation and neurological disorders.

合成法

Methyl 5-TMDI is synthesized from the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1H-indazole-3-carboxylic acid. The reaction is carried out in a two-step process, beginning with the formation of an intermediate compound known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl-1H-indazole-3-carboxylic acid. This intermediate compound is then reacted with methyl iodide to form methyl 5-TMDI.

Safety and Hazards

The safety information for similar compounds includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-6-7-11-10(8-9)12(18-17-11)13(19)20-5/h6-8H,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMRUDXTLZWRQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

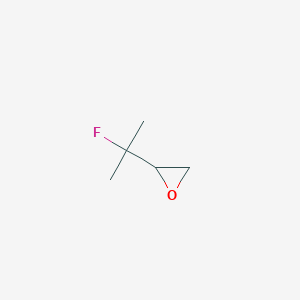

![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)

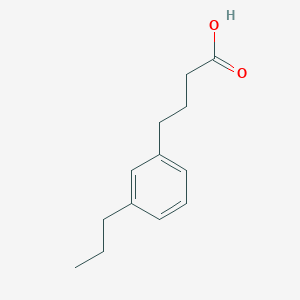

![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

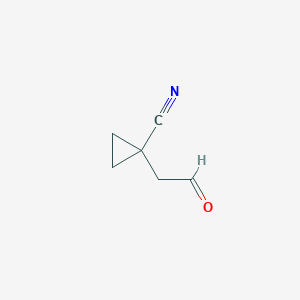

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)